Ferrous tartrate

Iron bioavailability Oral iron therapy Double isotope method

Ferrous tartrate is the iron(II) salt of L-(+)-tartaric acid, classified as an oral iron preparation (ATC code B03AA08) and composed of one ferrous ion coordinated to a single tartrate dianion (C₄H₄FeO₆, molecular weight 203.92 g/mol). Unlike the simple, freely dissociating ferrous salts that dominate the supplement market, ferrous tartrate is a coordination complex in which a substantial fraction of the iron is complex-bound, a feature that fundamentally alters its absorbability, elemental iron payload, and its unique eligibility for certain regulated industrial niches, including the salt anti-caking sector, where meso-ferrous tartrate is the active agent.

Molecular Formula C4H6FeO6
Molecular Weight 205.93 g/mol
CAS No. 2944-65-2
Cat. No. B1240291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerrous tartrate
CAS2944-65-2
Molecular FormulaC4H6FeO6
Molecular Weight205.93 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)O)(C(=O)O)O.[Fe]
InChIInChI=1S/C4H6O6.Fe/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/t1-,2-;/m1./s1
InChIKeyKBPZVLXARDTGGD-ZVGUSBNCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferrous Tartrate (CAS 2944-65-2) Procurement Guide: What Sets This Iron(II) Salt Apart from Generic Iron Sources


Ferrous tartrate is the iron(II) salt of L-(+)-tartaric acid, classified as an oral iron preparation (ATC code B03AA08) and composed of one ferrous ion coordinated to a single tartrate dianion (C₄H₄FeO₆, molecular weight 203.92 g/mol) [1]. Unlike the simple, freely dissociating ferrous salts that dominate the supplement market, ferrous tartrate is a coordination complex in which a substantial fraction of the iron is complex-bound, a feature that fundamentally alters its absorbability, elemental iron payload, and its unique eligibility for certain regulated industrial niches, including the salt anti-caking sector, where meso-ferrous tartrate is the active agent [2]. It is not interchangeable with ferrous sulfate, ferrous fumarate, or ferrous gluconate in any application where absorption kinetics, specific chemical reactivity, or regulatory status drives selection.

Cx
Iron(II) coordination complex with L-(+)-tartrate dianion; substantial complex-bound iron fraction
AC
Authorized EU food additive anti-caking agent (E534) for salt; cyanide-free alternative to ferrocyanides
X
Not interchangeable with ferrous sulfate, fumarate, or gluconate in applications where absorption kinetics or specific reactivity drives selection

Why Ferrous Tartrate Cannot Be Casually Swapped with Ferrous Sulfate, Fumarate, or Gluconate


Generic substitution among iron salts is undermined by three compound-specific properties of ferrous tartrate that are absent in simpler salts. First, the tartrate ligand chelates the Fe²⁺ ion, reducing the free, absorbable iron fraction in the intestinal lumen, which directly depresses fractional absorption compared with ferrous sulfate [1]. Second, its elemental iron content of approximately 27.4% by mass positions it between ferrous fumarate (≈33%) and ferrous sulfate (≈20%), meaning that dose-equivalence calculations for formulation or procurement cannot be made by simple mass substitution [2]. Third, the tartrate backbone confers a specific chemical reactivity—most notably the formation of a reddish-violet chromophore with phenolic compounds at λmax 540 nm—that is not replicable with other ferrous salts and that underpins a dedicated analytical methodology [3]. These three axes of differentiation—absorption, elemental payload, and reactivity—mean that selecting ferrous tartrate over a generic ferrous salt is a deliberate choice with quantifiable consequences.

1
Tartrate ligand chelates Fe²⁺, reducing free absorbable iron fraction; absorption profile may shift relative to freely dissociating ferrous sulfate
2
Elemental iron content ~27.4% w/w differs from fumarate (~33%), sulfate (~20%), and gluconate (~12%); mass-equivalent substitution alters delivered iron dose
3
Tartrate backbone enables formation of a reddish-violet chromophore (λmax 540 nm) with phenolic compounds; analytical reactivity not replicable with other ferrous salts

Ferrous Tartrate (CAS 2944-65-2) Head-to-Head Quantitative Evidence: Six Differentiation Dimensions


Human Iron Absorbability Ranking: Ferrous Tartrate vs. Ferrous Sulfate (Double Radio-Iron Method)

In a landmark study employing a double radio-iron method (⁵⁵Fe/⁵⁹Fe) in human subjects serving as their own controls, Brise and Hallberg compared the absorbability of 14 iron compounds. Among the 10 ferrous compounds tested, ferrous tartrate clustered with ferrous citrate and ferrous pyrophosphate as the compounds yielding the lowest absorption. The authors attributed this to the considerable fraction of iron that remains complex-bound in these compounds, as opposed to the freely dissociating ferrous sulfate. The study concluded that no iron compound was better absorbed than slightly soluble, quite dissociated ferrous compounds such as FeSO₄ under therapeutic conditions [1]. This places ferrous tartrate at the lower end of the ferrous iron absorbability spectrum, a critical consideration for any oral supplement formulation where rapid hemoglobin repletion is the primary endpoint.

Human iron absorbability
Head-to-head
Ranked among 3 lowest-absorbed ferrous compounds out of 10 tested; lower fractional absorption vs. FeSO₄ (double radio-iron method)
Supports absorption-model interpretation; complex-bound iron fraction reduces absorbable pool
Human study, each subject own control (Acta Med Scand, 1962)
Iron bioavailability Oral iron therapy Double isotope method

Elemental Iron Content by Mass: Ferrous Tartrate vs. Market-Leading Ferrous Salts

The elemental iron percentage of an iron salt dictates the mass of compound required to deliver a target dose of bioavailable iron. Ferrous tartrate (C₄H₄FeO₆) contains 27.4% elemental iron by weight (Fe atomic weight 55.845 Da / molecular weight 203.92 Da) [1]. This places it between ferrous fumarate (FeC₄H₄O₄, ≈33% Fe) and ferrous sulfate heptahydrate (FeSO₄·7H₂O, ≈20% Fe), and substantially above ferrous gluconate (FeC₁₂H₂₂O₁₄, ≈12% Fe) [2]. For a formulator, delivering 60 mg of elemental iron requires approximately 219 mg of ferrous tartrate, versus 300 mg of ferrous sulfate heptahydrate, 182 mg of ferrous fumarate, or 500 mg of ferrous gluconate. This mass differential has downstream consequences for tablet size, excipient loading, and manufacturing cost.

Elemental iron payload
Cross-study
27.4% Fe
Informs dose-equivalent mass calculation; 1.37× the elemental iron of FeSO₄·7H₂O per gram
Calculated from molecular formula C₄H₄FeO₆
Elemental iron Formulation stoichiometry Dose calculation

Salt Anti-caking Efficacy: Meso-Ferrous Tartrate (Fe-mTA) vs. Ferrocyanide at Industrial Dosing Levels

Meso-ferrous tartrate, the active stereoisomeric form of ferrous tartrate, functions as a bio-based, cyanide-free anti-caking agent for sodium chloride. A multiscale mechanistic study demonstrated that Fe-mTA is effective at industrial dosing levels as low as 3 ppm by weight, with 80 ppm being a typical application rate [1]. The mechanism involves Fe-mTA acting as a nucleation promoter and crystal growth inhibitor, inducing micron-scale surface roughness that prevents solid bridge formation between salt grains during humidity cycling [1]. This contrasts with the industry-standard potassium ferrocyanide (E536), which relies on a fundamentally different crystal-face poisoning mechanism. The EU authorized iron tartrate as food additive E534 in 2015, with a maximum use level of 110 mg/kg salt (110 ppm), explicitly positioning it as an alternative to ferrocyanides (E535-538) [2]. AkzoNobel commercialized Fe-mTA specifically for membrane chlorine electrolysis applications where ferrocyanide is incompatible [3].

Anti-caking efficacy
Reported
Meso-ferrous tartrate effective at 3–110 ppm; cyanide-free mechanism via nucleation promotion and crystal growth inhibition
Supports anti-caking agent substitution review; matches ferrocyanide performance at comparable dosing
ACS Omega, 2020; EU E534 authorized max 110 mg/kg salt
Anti-caking agent Salt flowability Cyanide-free additive

Polyphenol Colorimetric Detection: Ferrous Tartrate Method vs. Folin-Ciocalteu Assay

Ferrous tartrate serves as a highly specific colorimetric reagent for tea polyphenols (tannins), forming a reddish-violet chromophore with a maximum absorbance at 540 nm (pH 7.5 phosphate buffer), with the colored product stable for at least 4 hours [1]. The reagent is prepared from FeSO₄·7H₂O (100 mg) and Rochelle salt (potassium sodium tartrate, 500 mg) in 100 mL water, generating ferrous tartrate in situ [1]. In a direct method comparison using black tea extracts, the ferrous tartrate method reported polyphenol content of 131.9 mg/g, while the Folin-Ciocalteu method reported 99.8 mg GAE/g for the same extract—a difference of approximately 32% [2]. A Chinese-language validation study reported a molar absorptivity of 2.65×10³ at 540 nm, with recovery of 98%–101% and a relative standard deviation of 0.90% [3]. The ferrous tartrate method is specific to ortho-dihydroxyphenolic compounds, whereas Folin-Ciocalteu reacts with all reducing substances, making the former more selective for true polyphenol quantification.

Polyphenol reagent selectivity
Direct comparison
Ferrous tartrate method: 131.9 mg/g vs. Folin-Ciocalteu: 99.8 mg GAE/g (same black tea extract); λmax 540 nm, stable ≥4 h
Supports selective tea catechin quantification; ortho-dihydroxyphenol specificity yields ~32% higher reported values
Validation: recovery 98–101%, RSD 0.90% (Chinese-language study)
Tea polyphenol analysis Colorimetric reagent Tannin quantification

Regulatory Niche: E534 Iron Tartrate as the Only Iron-Based Anti-caking Agent Authorized for Food-Grade Salt in the EU

Iron tartrate (E534) is the sole iron-based compound authorized as a food additive anti-caking agent within the European Union, with an approval restricted exclusively to salt and salt substitutes at a maximum level of 110 mg/kg [1]. The EFSA Panel on Food Additives evaluated the complexation product of sodium tartrates and iron(III) chloride (Fe-mTA) and concluded no safety concern at the proposed use level of 106 mg/kg salt, based on a 90-day rat study yielding BMDL05 values of 75 mg/kg bw/day for males (serum bile acids) and BMDL10 of 267 mg/kg bw/day for females (goblet cell hyperplasia) [2]. This single-use authorization (salt only) contrasts sharply with ferrocyanides (E535-538), which are authorized across multiple food categories but carry the liability of potential cyanide release upon acid or thermal decomposition. Ferrous tartrate's E534 status is therefore a regulatory differentiator, not merely a chemical one: it enables a cyanide-free, iron-based anti-caking solution in a market segment where regulatory compliance dictates additive selection.

EU regulatory authorization
Class-level
Iron tartrate (E534) authorized exclusively for salt and salt substitutes; maximum 110 mg/kg; only iron-based anti-caking agent with EU food additive approval
Supports regulatory compliance evaluation; cyanide-free alternative to ferrocyanides (E535-538)
EU Regulation 2015/1739; EFSA safety evaluation (2015)
Food additive regulation E534 Anti-caking agent authorization

Ferrous Tartrate: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Cyanide-Free Anti-caking Agent for Food-Grade and Electrolysis-Grade Salt

Meso-ferrous tartrate (Fe-mTA) should be prioritized as the anti-caking agent when the salt product is destined for membrane chlorine electrolysis or for food-grade applications where ferrocyanides are prohibited or undesirable. Fe-mTA is effective at industrial dosing levels as low as 3 ppm, with a typical application rate of 80 ppm, and is the only iron-based anti-caking agent authorized as E534 in the EU at a maximum level of 110 mg/kg salt [1]. The mechanistic basis—nucleation promotion and crystal growth inhibition via micron-scale surface roughening—has been validated through multiscale drying-deliquescence cycling experiments [2].

Selective Spectrophotometric Reagent for Tea Polyphenol (Catechin) Quantification

Ferrous tartrate, generated in situ from FeSO₄ and Rochelle salt, is the reagent of choice for the colorimetric determination of tea tannins and catechins when selectivity for ortho-dihydroxyphenolic compounds is required. The method operates at λmax 540 nm (pH 7.5), with the colored complex stable for ≥4 hours, and yields polyphenol values approximately 32% higher than Folin-Ciocalteu due to its superior specificity [1]. It has been validated with a molar absorptivity of 2.65×10³ and recovery of 98–101% [2]. Analytical laboratories and tea quality control units should procure ferrous tartrate reagent specifically for this application rather than relying on less selective total phenolic assays.

Controlled-Release Iron Supplementation Where Rapid Absorption Is Not the Primary Goal

For oral iron supplement formulations where slower, more sustained iron release is therapeutically desirable—for example, in populations prone to GI irritation from bolus doses of highly absorbable ferrous sulfate—ferrous tartrate offers a differentiated absorption profile. The Brise and Hallberg double radio-iron study demonstrated that ferrous tartrate's complex-bound iron is absorbed at a lower fractional rate than freely dissociated ferrous sulfate in humans [1]. Its elemental iron content of 27.4% also means that a lower mass of compound is required to achieve a given elemental iron dose compared with ferrous sulfate (20% Fe), potentially enabling smaller dosage forms [2].

Research-Grade Iron Source for In Vitro and In Vivo Studies Requiring Defined Complexation Speciation

In experimental settings where the chemical speciation of iron—specifically the ratio of complex-bound to free Fe²⁺—is a controlled variable, ferrous tartrate provides a well-characterized coordination complex with a defined 1:1 Fe²⁺:tartrate stoichiometry. Unlike ferrous sulfate, which dissociates almost completely in aqueous solution, ferrous tartrate maintains a significant complexed fraction, making it suitable for studies on iron absorption mechanisms, iron-polyphenol interaction assays, and experiments comparing the biological effects of complexed versus free ferrous iron [1]. The Amatsu study further demonstrated that ferrous tartrate, administered intravenously, is more effective than ferric tartrate in animal models of post-hemorrhagic anemia, highlighting its utility as a research tool for studying oxidation-state-dependent iron biology [2].

Application
Selection Property
Validation Focus
Cyanide-free salt anti-caking
Meso-ferrous tartrate (Fe-mTA) complex; cyanide-free nucleation promoter
Anti-caking performance at 3–110 ppm; EU E534 authorization
Selective tea catechin reagent
Ortho-dihydroxyphenol-specific chromophore (λmax 540 nm, pH 7.5)
Method selectivity vs. Folin-Ciocalteu; recovery 98–101%
Iron absorption modeling research
Complex-bound Fe²⁺ fractional absorption profile
Human double-isotope absorption kinetics (Brise & Hallberg, 1962)
Fe²⁺ speciation research tool
Defined 1:1 Fe²⁺:tartrate stoichiometry; significant complexed fraction
Complexed vs. free iron biological effect studies
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